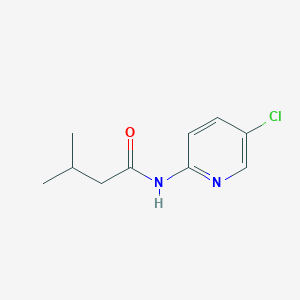![molecular formula C20H26N2O2 B5526791 3-(3-羟基-3-甲基丁基)-N-[1-甲基-2-(4-吡啶基)乙基]苯甲酰胺](/img/structure/B5526791.png)
3-(3-羟基-3-甲基丁基)-N-[1-甲基-2-(4-吡啶基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide, often involves cyclization reactions under specific conditions. For example, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing the complexity and the precision required in the synthetic processes of such compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological and chemical properties. X-ray crystallographic analysis has been employed to confirm the structure of synthesized compounds, establishing their configurations and aiding in understanding their interactions at the molecular level (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
The reactivity of benzamide derivatives like 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide involves their participation in various chemical reactions, highlighting their potential in synthesizing novel compounds with significant biological activities. For instance, the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides under weak basic conditions showcases the chemical versatility of benzamide compounds in producing derivatives with antimicrobial properties (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives are influenced by their molecular structure and synthesis conditions. These properties include solubility, melting points, and crystalline forms, which are essential for their application in various fields. Detailed studies on the crystalline forms of related compounds provide insights into their stability and solubility characteristics (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their applications in medicinal chemistry and materials science. For example, the study of N-(Pyridin-3-yl)benzamides as selective inhibitors highlights the importance of understanding the chemical properties of these compounds for developing selective inhibitors for biomedical applications (Zimmer et al., 2011).
科学研究应用
合成和化学性质
- Bobeldijk 等人(1990 年)的一项研究提出了一种(S)-BZM((S)-123I-IBZM 的前体)的高产率合成方法,该方法从 2,6-二甲氧基苯甲酸开始。该方法突出了苯甲酰胺在制备放射性药物中的用途(Bobeldijk et al., 1990)。
- Browne 等人(1981 年)探索了 N-(4-芳基-4-羟基丁基)苯甲酰胺的 Bischler-Napieralski 反应,以合成 3-芳基亚甲基-4,5-二氢-3H-吡咯。他们的工作有助于了解苯甲酰胺的反应性和在有机合成中的潜在应用(Browne et al., 1981)。
生物和药物研究
- Mobinikhaledi 等人(2006 年)报道了一些 N-(3-羟基-2-吡啶基)苯甲酰胺的抗菌活性,证明了苯甲酰胺衍生物在开发新型抗菌剂中的潜力(Mobinikhaledi et al., 2006)。
- Ukrainets 等人(2015 年)研究了 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺的镇痛特性,阐明了苯甲酰胺衍生物在疼痛管理中的潜力(Ukrainets et al., 2015)。
- 岩波澄夫等人(1981 年)合成了苯甲酰胺作为潜在的神经阻滞剂,并评估了它们对阿扑吗啡引起的大鼠刻板行为的抑制作用。这项研究突出了苯甲酰胺在开发神经系统疾病治疗方法中的作用(Iwanami Sumio et al., 1981)。
材料科学和化学
- Singh 和 Jana(2016 年)提出了一种使用乙酸铜单水合物和吡啶配体对苯甲酰胺进行邻位 C-H 羟基化的方法。他们的工作对材料科学领域做出了贡献,特别是在有机化合物的化学合成和改性方面(Singh & Jana, 2016)。
作用机制
安全和危害
属性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1-pyridin-4-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(13-17-8-11-21-12-9-17)22-19(23)18-6-4-5-16(14-18)7-10-20(2,3)24/h4-6,8-9,11-12,14-15,24H,7,10,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYJQVXJVXPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)